Nvp-bbt594 -

Nvp-bbt594

Catalog Number: EVT-261114
CAS Number:
Molecular Formula: C28H30F3N7O3
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-Nvp-bbt594 is a potent and selective type II Janus kinase 2 (JAK2) inhibitor. [, , ] It is classified as a small molecule kinase inhibitor. [, ] In scientific research, NVP-Nvp-bbt594 serves as a valuable tool for studying JAK2-dependent signaling pathways and evaluating therapeutic strategies for diseases driven by aberrant JAK2 activity. [, , ]

Molecular Structure Analysis

While specific data is limited in the abstracts, one study mentions structural modeling of the JAK2 JH1 domain in the presence of NVP-Nvp-bbt594. [] This suggests the existence of detailed structural information, potentially derived from techniques like X-ray crystallography or computational modeling. One abstract also mentions a crystal structure of MPK3 from Leishmania donovani in the presence of NVP-Nvp-bbt594. [] Further investigation into the primary research articles cited in these abstracts is necessary to obtain a comprehensive understanding of NVP-Nvp-bbt594's molecular structure.

Applications

Hematological Malignancies:

NVP-Nvp-bbt594 demonstrates promising anti-leukemic activity in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), particularly in subtypes driven by CRLF2 rearrangements and JAK2 mutations. [, , , ] Studies show its efficacy in inhibiting cell proliferation, inducing apoptosis, and prolonging survival in both in vitro and in vivo models. [, , , ] It proves particularly effective against JAK2 mutations like I682F and R683G, even in cases where type I inhibitors show limited efficacy. [, ]

Solid Tumors:

NVP-Nvp-bbt594 has been investigated in the context of estrogen receptor-positive (ER+) breast cancers, where increased GDNF/RET signaling contributes to resistance to aromatase inhibitors (AIs). [] Research indicates that NVP-Nvp-bbt594, by inhibiting RET kinase activity, can revert the resistance to AIs in preclinical models, suggesting its potential as a therapeutic strategy for overcoming AI resistance in ER+ breast cancers. []

Combination Therapies:

Studies highlight the synergistic potential of NVP-Nvp-bbt594 when combined with other therapeutic agents. For instance, combining NVP-Nvp-bbt594 with the TOR-kinase inhibitor AZD2014 demonstrates enhanced anti-leukemic effects compared to monotherapy in Ph-like ALL. [, , ] This combination effectively targets both the JAK/STAT and mTOR pathways, leading to increased apoptosis and reduced cell viability. [, , ] Similarly, combining NVP-Nvp-bbt594 with dexamethasone shows promising results in preclinical models of B-ALL, prolonging survival beyond that observed with either agent alone. []

Investigating JAK2 Signaling:

Beyond its therapeutic potential, NVP-Nvp-bbt594 serves as a valuable tool for dissecting the intricacies of JAK2 signaling pathways. Its selectivity for JAK2 allows researchers to elucidate the specific roles of JAK2 in various cellular processes and disease contexts. [, , ]

Ruxolitinib

  • Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2 [, , , ]. It is a type I JAK inhibitor, meaning it binds to the active conformation of JAK2 [, ]. Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.

NVP-BVB808

  • Compound Description: NVP-BVB808 is a type I JAK2 inhibitor, similar to ruxolitinib. It binds to the active conformation of JAK2 and blocks its signaling activity [].
  • Relevance to NVP-BBT594: NVP-BVB808 is structurally different from NVP-BBT594, a type II JAK2 inhibitor []. NVP-BBT594 demonstrates greater potency than NVP-BVB808 against certain JAK2 mutations, such as those found in B-cell acute lymphoblastic leukemia (B-ALL) cell lines []. Additionally, the JAK2 Y931C mutation confers resistance to NVP-BVB808 but does not significantly affect the sensitivity to NVP-BBT594 [].

NVP-CHZ868

  • Compound Description: NVP-CHZ868 is a potent and selective type II JAK2 inhibitor that exhibits improved in vivo activity compared to earlier type II inhibitors like NVP-BBT594 []. Similar to NVP-BBT594, it binds to the inactive conformation of JAK2 and prevents its activation [].
  • Compound Description: AZD2014 is a second-generation ATP-competitive mTOR kinase inhibitor (TOR-KI) that targets both mTORC1 and mTORC2 complexes [, , ]. It exhibits greater efficacy compared to allosteric mTOR inhibitors like rapamycin [].
  • Relevance to NVP-BBT594: While not structurally related, AZD2014 has shown synergistic anti-leukemic effects in combination with NVP-BBT594 [, , ]. This combination effectively inhibits both JAK2/STAT5 and mTOR signaling pathways, leading to increased apoptosis and reduced cell viability in JAK2-driven B-ALL cells [, , ].

Rapamycin

  • Compound Description: Rapamycin is an allosteric mTOR inhibitor that primarily targets mTORC1 []. It is less effective than second-generation TOR-KIs like AZD2014 in inhibiting mTORC2 [].
  • Relevance to NVP-BBT594: While both compounds demonstrate anti-cancer properties, rapamycin exhibits a distinct mechanism of action compared to NVP-BBT594. Rapamycin primarily inhibits mTORC1, while NVP-BBT594 targets JAK2 []. Studies have shown that combining NVP-BBT594 with a more potent TOR-KI like AZD2014 results in synergistic anti-leukemic effects, superior to the combination with rapamycin [].

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that exhibits activity against various kinases, including RET [].

Cabozantinib

  • Compound Description: Cabozantinib is another multi-targeted receptor tyrosine kinase inhibitor with activity against RET, among other kinases [].

NVP-AST487

  • Compound Description: NVP-AST487 is a potent and selective RET kinase inhibitor. It effectively inhibits GDNF-stimulated RET downstream signaling and demonstrates efficacy in preclinical models of ER+ breast cancer [].

Properties

Product Name

BBT594

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

Molecular Formula

C28H30F3N7O3

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BBT-594; BBT-594; BBT-594; NVP-BBT594; NVP BBT594; NVP BBT-594.

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.